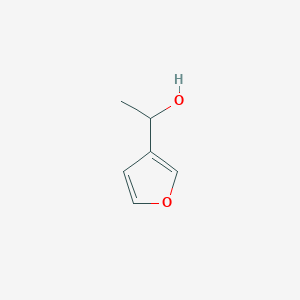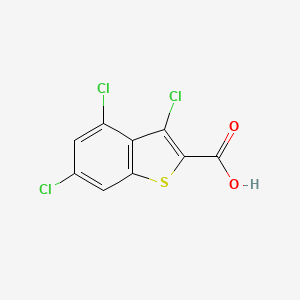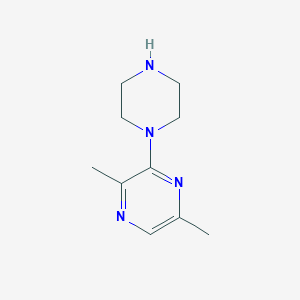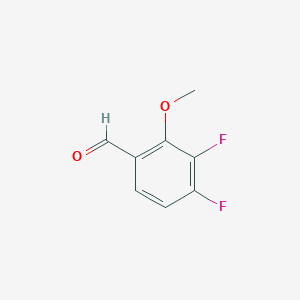
1-(3-Furyl)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Furyl)-1-ethanol is an organic compound featuring a furan ring substituted with an ethanol group at the 1-position
Mécanisme D'action
Target of Action
Furan derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It is known that the photochemical reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives occurs with high regioselectivity . In most of the experiments, the formation of oxetanes occurs at the hydroxyalkylated double bond .
Biochemical Pathways
For instance, furan derivatives are known to be involved in the Maillard reaction, Strecker degradation, lipid oxidation, and thiamine, carbohydrate, and nucleotide degradation .
Pharmacokinetics
It is known that 17-n-dealkylation and conjugation (3-o-b-d-glucuronide formation) are major metabolic pathways for detoxification in 4,5-epoxymorphinans . These pathways could potentially be relevant to the metabolism of 1-(3-Furyl)-1-ethanol.
Result of Action
Furan derivatives are known to play an important role in organic chemistry due to their presence as key structural units in many natural products and important pharmaceuticals .
Action Environment
It is known that the safety and efficacy of furfuryl and furan derivatives can be influenced by various factors when used as flavourings for all animal species and categories .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-1-ethanol can be synthesized through several methods. One common approach involves the reduction of 3-furylcarbaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-furylcarbaldehyde. This method utilizes catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas. The process is conducted under high pressure and moderate temperatures to achieve efficient conversion and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Furyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-furylcarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-(3-furyl)ethane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 3-Furylcarboxylic acid.
Reduction: 1-(3-Furyl)ethane.
Substitution: 1-(3-Furyl)ethyl chloride or bromide.
Applications De Recherche Scientifique
1-(3-Furyl)-1-ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: this compound is utilized in the production of flavoring agents and fragrances due to its pleasant aroma
Comparaison Avec Des Composés Similaires
1-(2-Furyl)-1-ethanol: Similar structure but with the ethanol group at the 2-position.
1-(3-Furyl)ethane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Furylcarbaldehyde: Precursor to 1-(3-Furyl)-1-ethanol, featuring an aldehyde group instead of a hydroxyl group .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the hydroxyl group at the 1-position of the furan ring enhances its solubility and ability to participate in hydrogen bonding, making it valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
1-(furan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCKQFLCOKZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397300 |
Source


|
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13129-26-5 |
Source


|
| Record name | α-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)
